1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)-4-piperidinecarboxylic acid
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Overview
Description
1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)-4-piperidinecarboxylic acid is a chemical compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives, in general, are known for their diverse pharmacological activities, indicating a variety of interactions with biological targets .
Biochemical Pathways
Benzofuran derivatives have been associated with a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with benzofuran derivatives, the effects are likely to be diverse and dependent on the specific biological context .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)-4-piperidinecarboxylic acid typically involves the following steps:
Benzofuran Derivation: The starting material, 2,3-dihydro-1-benzofuran-5-ylmethanol, undergoes a series of reactions to introduce the piperidine ring.
Piperidine Formation: The piperidine ring is formed through a cyclization reaction, often using reagents like piperidine itself or its derivatives.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified by introducing different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Various nucleophiles, such as alkyl halides, and suitable solvents.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including aldehydes, ketones, and carboxylic acids.
Reduction Products: Reduced forms of the compound, often resulting in the formation of alcohols or amines.
Substitution Products: Modified piperidine derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.
Medicine: Research is ongoing to explore its use in drug development, particularly for conditions related to inflammation and infection.
Industry: The compound's derivatives are used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperazine dihydrochloride:
2,3-Dihydro-1-benzofuran-5-ylmethanol: A precursor used in the synthesis of the target compound.
1-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-2-ol: Another derivative with potential biological activities.
Uniqueness: 1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)-4-piperidinecarboxylic acid stands out due to its specific structural features and the resulting biological activities. Its unique combination of the benzofuran core and the piperidine ring contributes to its distinct properties compared to other similar compounds.
This comprehensive overview provides a detailed understanding of this compound, from its synthesis to its applications and mechanisms
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-15(18)12-3-6-16(7-4-12)10-11-1-2-14-13(9-11)5-8-19-14/h1-2,9,12H,3-8,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSVLAAWDJCGAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CC3=C(C=C2)OCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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